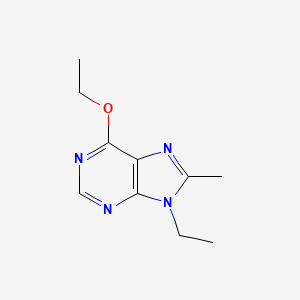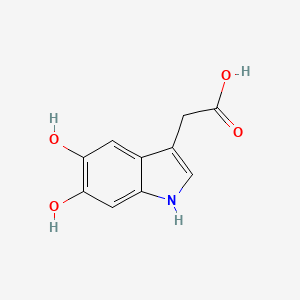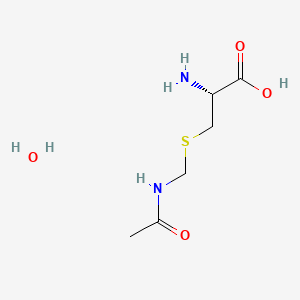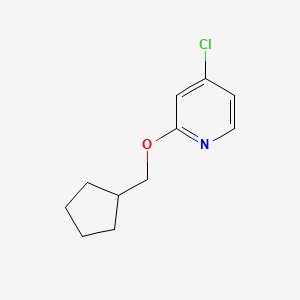![molecular formula C7H6BrN3 B11893713 6-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893713.png)
6-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ブロモ-3-メチル-1H-ピラゾロ[4,3-c]ピリジンは、ピラゾロピリジンファミリーに属する複素環式化合物です。この化合物は、ピラゾロ[4,3-c]ピリジン環系上の6位に臭素原子、3位にメチル基が存在することで特徴付けられます。
準備方法
合成ルートと反応条件
6-ブロモ-3-メチル-1H-ピラゾロ[4,3-c]ピリジンの合成は、さまざまな合成ルートによって達成できます。一般的な方法の1つは、適切な前駆体を特定の反応条件下で環化するものです。たとえば、3-メチル-1H-ピラゾールと2,3-ジブロモピリジンを、炭酸カリウムなどの塩基の存在下で反応させると、目的の化合物を得ることができます。 反応は通常、ジメチルホルムアミドなどの極性非プロトン性溶媒中で、高温で行われます .
工業生産方法
6-ブロモ-3-メチル-1H-ピラゾロ[4,3-c]ピリジンの工業生産には、同様の合成ルートが採用される場合がありますが、より大規模で行われます。連続フローリアクターの使用と反応条件の最適化により、化合物の効率と収率を高めることができます。 さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、高純度の化合物を得ています .
化学反応の分析
反応の種類
6-ブロモ-3-メチル-1H-ピラゾロ[4,3-c]ピリジンは、さまざまな化学反応を起こす可能性があります。これには以下が含まれます。
置換反応: 6位の臭素原子は、アミン、チオール、アルコキシドなどの他の求核剤と置換できます。
酸化および還元反応: この化合物は、対応するN-酸化物を形成する酸化反応または脱ハロゲン化生成物を生成する還元反応を受けることができます。
カップリング反応: この化合物は、スズキ・ミヤウラ反応やヘック反応などのクロスカップリング反応に参加して、C-C結合を形成することができます.
一般的な試薬と条件
置換反応: 一般的な試薬には、アジ化ナトリウム、チオラートカリウム、アルコキシドなどの求核剤が含まれます。反応は通常、ジメチルスルホキシドやアセトニトリルなどの極性溶媒中で行われます。
酸化反応: 過酸化水素やm-クロロ過安息香酸などの酸化剤が使用されます。
主要な生成物
置換生成物: 使用する求核剤に応じて、生成物には6-アジド-3-メチル-1H-ピラゾロ[4,3-c]ピリジン、6-チオ-3-メチル-1H-ピラゾロ[4,3-c]ピリジンなどが含まれます。
酸化生成物: 親化合物のN-酸化物。
還元生成物: 脱ハロゲン化誘導体.
科学的研究の応用
医薬品化学: この化合物は、キナーゼ阻害剤やその他の治療薬の開発のための足場として有望視されています。
生物学研究: 酵素活性やタンパク質相互作用を研究するためのプローブとして使用されます。
ケミカルバイオロジー: この化合物は、生物活性分子の合成のための構成要素として役立ちます。
作用機序
6-ブロモ-3-メチル-1H-ピラゾロ[4,3-c]ピリジンの作用機序には、特定の分子標的との相互作用が関与します。たとえば、キナーゼ阻害剤として、この化合物はキナーゼのATP結合部位に結合し、それらの活性を阻害します。 この阻害は、細胞増殖、分化、アポトーシスに関与するさまざまなシグナル伝達経路のモジュール化につながる可能性があります .
類似化合物との比較
類似化合物
- 6-クロロ-3-メチル-1H-ピラゾロ[4,3-c]ピリジン
- 6-フルオロ-3-メチル-1H-ピラゾロ[4,3-c]ピリジン
- 6-ヨード-3-メチル-1H-ピラゾロ[4,3-c]ピリジン
独自性
6-ブロモ-3-メチル-1H-ピラゾロ[4,3-c]ピリジンは、臭素原子の存在により独自性があります。臭素原子は、さまざまな置換反応に関与することができ、多様な誘導体の合成のための汎用性の高い中間体となります。 さらに、臭素原子は、標的タンパク質との相互作用を促進することにより、化合物の生物活性を高める可能性があります .
特性
分子式 |
C7H6BrN3 |
|---|---|
分子量 |
212.05 g/mol |
IUPAC名 |
6-bromo-3-methyl-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H6BrN3/c1-4-5-3-9-7(8)2-6(5)11-10-4/h2-3H,1H3,(H,10,11) |
InChIキー |
IDEGMQSTUKVUBK-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=NC(=CC2=NN1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11893658.png)



![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11893704.png)
![2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11893709.png)

![Benzo[G]quinazoline-5,10-dione](/img/structure/B11893719.png)



